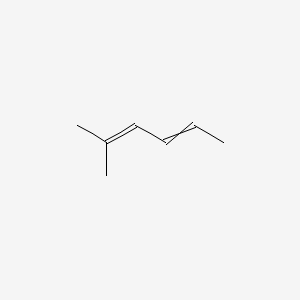
2-Methylhexa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexa-2,4-diene is an organic compound with the molecular formula C7H12. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This compound is a component of the essential oil of Achillea filipendulina . Its structure and properties make it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of conjugated dienes like 2-Methylhexa-2,4-diene can be achieved through several methods:
Dehydration of Alcohols: This involves the removal of water from alcohols to form alkenes, which can then be further processed to form dienes.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides to form alkenes, which can then be converted into dienes.
Industrial Production Methods: While specific industrial methods for the production of this compound are not well-documented, the general principles of synthesizing conjugated dienes apply. These methods often involve catalytic processes and controlled reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylhexa-2,4-diene undergoes several types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene.
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclic compound.
Common Reagents and Conditions:
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HBr, HCl): Also used in electrophilic addition reactions.
Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.
Major Products:
1,2-Addition Products: Formed when the electrophile adds to the first and second carbon atoms of the diene.
1,4-Addition Products: Formed when the electrophile adds to the first and fourth carbon atoms of the diene.
Wissenschaftliche Forschungsanwendungen
2-Methylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methylhexa-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents:
Electrophilic Addition: The double bonds of the diene interact with electrophiles, leading to the formation of carbocation intermediates, which then react to form the final products.
Diels-Alder Reaction: The diene interacts with a dienophile through a concerted mechanism, forming a cyclic transition state and resulting in a cyclic product.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.
Isoprene (2-Methyl-1,3-butadiene): Similar in structure but with a different arrangement of double bonds and a methyl group.
Uniqueness: 2-Methylhexa-2,4-diene is unique due to its specific structure, which influences its reactivity and the types of products formed in chemical reactions. Its presence in essential oils also adds to its distinctiveness .
Eigenschaften
CAS-Nummer |
28823-41-8 |
|---|---|
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
IUPAC-Name |
2-methylhexa-2,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-6H,1-3H3 |
InChI-Schlüssel |
PRTJSZPCEHPORP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


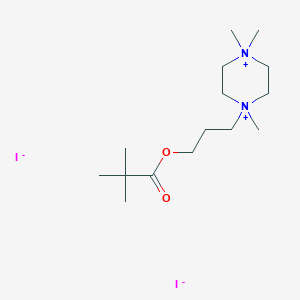
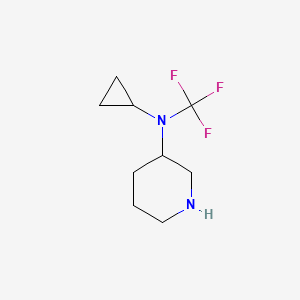
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
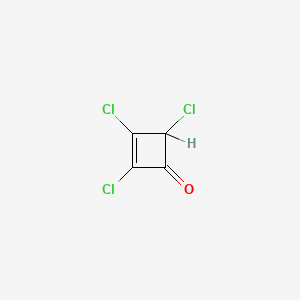

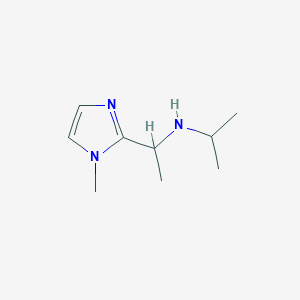
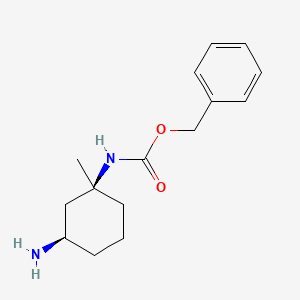
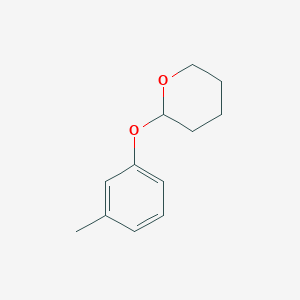
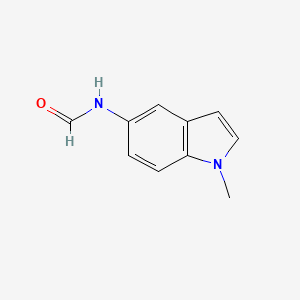
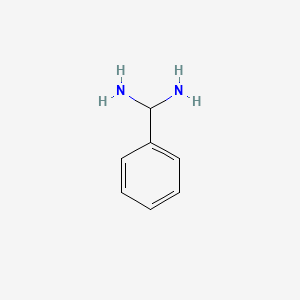
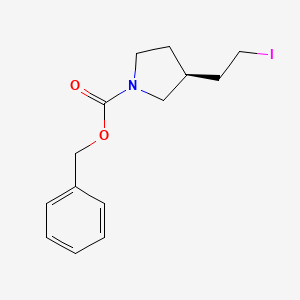
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
